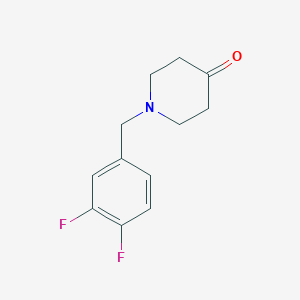

1-(3,4-Difluorobenzyl)piperidin-4-one

Description

1-(3,4-Difluorobenzyl)piperidin-4-one is a fluorinated heterocyclic compound featuring a piperidin-4-one core substituted with a 3,4-difluorobenzyl group at the nitrogen atom. The presence of fluorine atoms at the 3- and 4-positions of the benzyl ring enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a promising scaffold in medicinal chemistry for targeting enzymes and receptors .

Properties

Molecular Formula |

C12H13F2NO |

|---|---|

Molecular Weight |

225.23 g/mol |

IUPAC Name |

1-[(3,4-difluorophenyl)methyl]piperidin-4-one |

InChI |

InChI=1S/C12H13F2NO/c13-11-2-1-9(7-12(11)14)8-15-5-3-10(16)4-6-15/h1-2,7H,3-6,8H2 |

InChI Key |

GCESXDYPBVNSRC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1=O)CC2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The bis(arylidene) derivatives (e.g., 3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one) demonstrate antifungal activity due to extended conjugation and halogenated aromatic systems, which enhance membrane penetration . In contrast, mono-substituted analogs like this compound may exhibit narrower bioactivity profiles but improved synthetic accessibility . HDAC inhibition has been reported for piperidin-4-one derivatives with thioether-linked pyrimidine moieties (e.g., compound 6l in ), suggesting that the 3,4-difluorobenzyl group could modulate binding affinity in similar targets.

Crystallographic and Conformational Insights: Crystal structures of related compounds (e.g., (3E,5E)-1-benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one) reveal planar conformations with dihedral angles between aromatic rings and the piperidinone core, influencing packing efficiency and solubility .

Physicochemical Properties: Fluorination generally increases lipophilicity (logP) and metabolic stability. For instance, 1-(3-Fluorobenzyl)piperidin-4-one (logP ≈ 2.1) is more lipophilic than its non-fluorinated counterpart, enhancing blood-brain barrier permeability . The 3,4-difluoro substitution in the target compound is expected to further elevate logP, favoring CNS-targeted applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.